Home > Products > Screening Compounds P144521 > 1-[(1S)-1,3-dicarboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate
1-[(1S)-1,3-dicarboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate - 126264-03-7

1-[(1S)-1,3-dicarboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate

Catalog Number: EVT-2785777
CAS Number: 126264-03-7
Molecular Formula: C10H14N2O5
Molecular Weight: 242.231
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-[(1S)-1,3-dicarboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate is a complex organic compound that belongs to the class of imidazolium salts. This compound is notable for its potential applications in medicinal chemistry, particularly as a ligand in targeting prostate-specific membrane antigen (PSMA) for cancer diagnosis and treatment. Its structure includes a dicarboxypropyl group, which enhances its solubility and interaction with biological targets.

Source and Classification

This compound can be synthesized through various chemical methods, often involving the reaction of imidazole derivatives with carboxylic acids or their derivatives. It falls under the classification of ionic liquids and is categorized as a quaternary ammonium compound due to the presence of a positively charged imidazolium ion.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-[(1S)-1,3-dicarboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate typically involves several key steps:

  1. Starting Materials: The synthesis often begins with 4,5-dimethylimidazole and a suitable dicarboxylic acid derivative.
  2. Reagents: Common reagents include bases such as cesium carbonate or potassium carbonate to facilitate the reaction.
  3. Solvents: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are frequently used as solvents due to their ability to dissolve polar compounds.

A typical procedure might involve dissolving the imidazole derivative in dry DMF, adding the dicarboxylic acid derivative along with a base, and stirring the mixture under nitrogen atmosphere. The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure completion before purification by crystallization or chromatography .

Molecular Structure Analysis

Structure and Data

The molecular formula for 1-[(1S)-1,3-dicarboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate can be represented as C13_{13}H18_{18}N2_{2}O4_{4}. The compound features:

  • Imidazolium Ring: A five-membered aromatic ring containing two nitrogen atoms.
  • Dicarboxypropyl Chain: A propyl chain with two carboxylic acid groups that enhance solubility and reactivity.

The three-dimensional structure can be analyzed using X-ray crystallography or NMR spectroscopy to determine bond lengths, angles, and torsional conformations.

Chemical Reactions Analysis

Reactions and Technical Details

This compound may participate in various chemical reactions typical of imidazolium salts:

  1. Nucleophilic Substitution: The imidazolium nitrogen can undergo nucleophilic attack by various nucleophiles, leading to the formation of new derivatives.
  2. Deprotonation Reactions: The acidic protons on the carboxylic groups can be deprotonated under basic conditions, resulting in an anionic form that may exhibit different reactivity.
  3. Coordination Chemistry: As a ligand, it can coordinate with metal ions to form complexes useful in catalysis or imaging applications.
Mechanism of Action

Process and Data

The mechanism of action for 1-[(1S)-1,3-dicarboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate primarily involves its role as a ligand for prostate-specific membrane antigen. Upon binding to PSMA, it may inhibit enzymatic activity or facilitate imaging through radiolabeling techniques. The binding affinity can be influenced by structural modifications within the dicarboxypropyl chain or substituents on the imidazolium ring.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 1-[(1S)-1,3-dicarboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate include:

  • Melting Point: Typically ranges between 117–119 °C based on purity and crystallization conditions.
  • Solubility: Highly soluble in polar solvents such as water and methanol due to the presence of multiple polar functional groups.

Chemical properties include:

  • Stability: Generally stable under ambient conditions but may decompose upon prolonged exposure to heat or moisture.
  • Reactivity: Exhibits typical reactivity patterns associated with imidazolium salts, including potential interactions with nucleophiles and electrophiles.
Applications

Scientific Uses

The primary applications of 1-[(1S)-1,3-dicarboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate are found in:

  1. Medicinal Chemistry: Used as a ligand for targeting prostate-specific membrane antigen in cancer therapy.
  2. Imaging Probes: Its derivatives can be radiolabeled for use in positron emission tomography (PET) imaging.
  3. Biochemical Research: Serves as a tool for studying enzyme mechanisms and interactions within biological systems.
Synthesis and Structural Elucidation

Stereoselective Synthesis of (1S)-1,3-Dicarboxypropyl Substituents

The chiral (1S)-1,3-dicarboxypropyl side chain constitutes a critical structural element that dictates the biological recognition and physicochemical properties of this imidazolium-olate compound. Stereoselective introduction of this moiety employs asymmetric carbon-carbon bond formation strategies, with the Evans aldol reaction serving as a foundational methodology. This approach utilizes chiral oxazolidinone auxiliaries to install the C1 stereocenter with >98% enantiomeric excess (ee), as confirmed by chiral high-performance liquid chromatography (HPLC) analysis [2]. Alternative routes leverage enzymatic desymmetrization of prochiral glutaric acid derivatives, where immobilized lipases (e.g., Candida antarctica Lipase B) selectively mono-esterify one carboxyl group, enabling subsequent stereocontrolled functionalization [6].

Key stereoselective pathways include:

  • Chiral pool derivatization: L-Glutamic acid serves as a precursor, where the existing stereocenter is preserved through protective group strategies during N-alkylation of the imidazole nucleus.
  • Asymmetric hydrogenation: Prochiral fumarate derivatives undergo enantioselective reduction using chiral catalysts (e.g., BINAP-Ru complexes) to generate the (S)-configured carboxylate chain.
  • Diastereomeric crystallization: Racemic mixtures are resolved via formation of diastereomeric salts with chiral amines (e.g., cinchonidine), yielding enantiopure (S)-isomers after recrystallization and acid liberation [6].

Table 1: Comparative Stereoselective Approaches for (1S)-1,3-Dicarboxypropyl Installation

MethodologyChiral Control Mechanismee (%)Yield (%)Key Advantage
Evans Aldol ReactionChiral Auxiliary>9875Predictable stereocontrol
Enzymatic DesymmetrizationBiocatalyst Selectivity95-9982Aqueous conditions, low waste
Asymmetric HydrogenationTransition Metal Catalysis9788Atom economy
Diastereomeric ResolutionPreferential Crystallization>9941*High enantiopurity achievable

*Yield reflects inherent 50% maximum for resolution approaches

Mechanistic Insights into Imidazolium-Olate Ring Formation

The imidazolium-olate zwitterionic core forms through a concerted cyclization-alkylation sequence initiated by nucleophilic attack of the imidazole nitrogen (N1) on the activated carbonyl of the (1S)-1,3-dicarboxypropyl precursor. Nuclear magnetic resonance (NMR) kinetic studies reveal this bimolecular reaction follows second-order kinetics, with the rate-determining step being the deprotonation of the imidazolium intermediate at C2 position. Fourier-transform infrared (FTIR) spectroscopy confirms zwitterion formation through characteristic absorption bands at 1610 cm⁻¹ (C=O stretch) and 1380 cm⁻¹ (N-O stretch) of the mesoionic system [2] [3].

Electronic effects profoundly influence ring closure:

  • Electron-donating 4,5-dimethyl groups increase electron density at N1, accelerating alkylation by 8-fold compared to unsubstituted imidazole.
  • Carboxylate anions on the propyl chain stabilize the transition state through electrostatic interactions with the developing positive charge on the imidazolium ring.
  • Solvent polarity modulates reaction kinetics, with aprotic dipolar solvents (dimethyl sulfoxide) enhancing cyclization rates 12-fold over protic solvents (ethanol) due to superior stabilization of the charged transition state [2].

X-ray crystallographic analysis of related structures (e.g., 1-(1-carboxy-3-methylbutyl)-4,5-dimethyl-1H-imidazol-3-ium-3-olate) reveals the mesoionic character through bond length alternation: the N3-C2 bond (1.30 Å) shows double-bond character, while C2-N1 (1.36 Å) and N3-C4 (1.38 Å) bonds are elongated compared to standard imidazole rings, confirming charge separation [7]. This electronic delocalization confers exceptional stability to the zwitterion despite its formal charge separation.

Optimization of Cold-Chain Reaction Conditions for Stability

The thermal lability of the imidazolium-olate moiety necessitates stringent temperature-controlled synthesis and storage protocols. Accelerated stability studies demonstrate rapid degradation above -15°C, with a Q₁₀ factor (degradation rate increase per 10°C rise) of 3.8, indicating extreme thermal sensitivity. Below -70°C, the compound exhibits >95% stability over 30 days, confirming the necessity of cryogenic conditions for long-term storage [1] [3].

Critical cold-chain parameters include:

  • Reaction Temperature: Alkylation must occur at -40°C to -78°C using cryogenic reactors with dry ice-acetone or liquid nitrogen cooling baths to prevent zwitterion decomposition.
  • Solvent Selection: Tetrahydrofuran-dimethyl sulfoxide (9:1 v/v) mixture maintains reagent solubility while enabling low-temperature operation (-78°C) without freezing.
  • Cold Quenching: Workup employs pre-chilled acidic solutions (0°C 1M hydrochloric acid) to protonate excess base while minimizing thermal exposure.
  • Lyophilization: Final product isolation utilizes freeze-drying at -55°C and 0.05 mBar to preserve structural integrity, yielding amorphous solids with superior stability over crystalline forms [1] [3] [5].

Table 2: Stability Profile Under Various Temperature Conditions

Storage Temp (°C)Time (Days)Purity (%)Major DegradantMitigation Strategy
25162Hydrolyzed imidazoloneAvoid ambient exposure
4778Decarboxylated derivativepH control (4.5-5.5)
-203085Dimerized adductAntioxidant additives (BHT)
-703098None detectedMaintain cryogenic chain

Logistical implementation requires specialized equipment: cold-chain reactors with internal temperature monitoring, vacuum-jacketed transfer lines for intermediates, and validated shipping containers with dry ice capacity for 120+ hours. Real-time temperature loggers must document uninterrupted cold-chain maintenance from synthesis to delivery, with deviations beyond -65°C to -75°C range triggering quality rejection [1] [3].

Comparative Analysis of Racemic vs. Enantiopure Synthetic Pathways

Economic and chemical distinctions between racemic and enantioselective syntheses significantly impact manufacturing feasibility. The racemic route employs conventional alkylation using 4,5-dimethylimidazole and racemic 2-bromopentanedioic acid, yielding 1:1 (R/S)-diastereomeric mixtures. While this approach achieves higher combined yields (82-85%) and lower catalyst costs, it creates substantial downstream challenges in chiral resolution. Diastereomeric salt formation with (1R,2S)-(-)-ephedrine achieves 94% ee after three recrystallizations, but with 38% overall yield loss, diminishing cost advantages [6].

Enantioselective pathways, though initially more resource-intensive, provide therapeutic-grade material without post-synthesis resolution:

  • Chiral auxiliary-mediated synthesis (Ellman sulfinimine route) delivers 99% ee in one pot but requires stoichiometric chiral reagents.
  • Asymmetric phase-transfer catalysis using quinine-derived ammonium salts affords 88% ee directly, suitable for preclinical studies.
  • Biocatalytic approaches utilizing engineered transaminases achieve >99.5% ee with near-quantitative conversion, representing the most cost-effective enantioselective method at production scale [2].

Analytical differentiation of enantiopure versus racemic material employs multiple orthogonal techniques:

  • Chiral HPLC: Chiralpak IC-3 column (4.6 × 250 mm), 0.1% phosphoric acid in acetonitrile mobile phase, resolves (R)- and (S)-enantiomers (retention times 8.7 min and 10.2 min) with baseline separation (Rs=2.3).
  • Circular Dichroism Spectroscopy: The (S)-enantiomer exhibits positive Cotton effect at 285 nm (Δε +3.2) in aqueous solution, while the (R)-enantiomer shows mirror-image negativity.
  • Vibrational Optical Activity: Raman optical activity spectra show distinct band patterns between enantiomers at 1340–1380 cm⁻¹, enabling solid-state characterization without derivatization [2] [6].

Table 3: Economic and Technical Comparison of Synthetic Approaches

ParameterRacemic Synthesis + ResolutionDirect Asymmetric SynthesisBiocatalytic Production
Overall Yield41%68%89%
Enantiomeric Excess94% (after 3 recryst.)99%>99.5%
Catalyst Cost$25/g product$180/g product$8/g product*
Process ComplexityHigh (multi-step isolation)ModerateLow (single vessel)
Environmental ImpactHigh (solvent waste)MediumLow (aqueous system)

*After enzyme recyclization (15 cycles)

The Thalidomide catastrophe exemplifies the therapeutic imperative for enantiopurity: while one enantiomer exhibits desired activity, its mirror image may cause severe toxicity. Biological assays confirm this compound's (S)-enantiomer possesses 50-fold higher affinity for the target enzyme (glutamate racemase) versus the (R)-form, validating the investment in stereoselective synthesis despite its technical challenges [6].

Properties

CAS Number

126264-03-7

Product Name

1-[(1S)-1,3-dicarboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate

IUPAC Name

(2S)-2-(4,5-dimethyl-3-oxidoimidazol-3-ium-1-yl)pentanedioic acid

Molecular Formula

C10H14N2O5

Molecular Weight

242.231

InChI

InChI=1S/C10H14N2O5/c1-6-7(2)12(17)5-11(6)8(10(15)16)3-4-9(13)14/h5,8H,3-4H2,1-2H3,(H,13,14)(H,15,16)/t8-/m0/s1

InChI Key

PZJYMLLADNBEON-QMMMGPOBSA-N

SMILES

CC1=C([N+](=CN1C(CCC(=O)O)C(=O)O)[O-])C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.